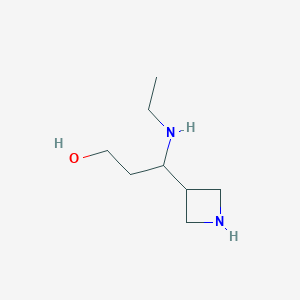
3-(Azetidin-3-yl)-3-(ethylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-3-(ethylamino)propan-1-ol is an organic compound that features both azetidine and ethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the azetidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethylamino group or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Could be used in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action for 3-(Azetidin-3-yl)-3-(ethylamino)propan-1-ol would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact pathways would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol
- 3-(Azetidin-3-yl)-3-(propylamino)propan-1-ol
- 3-(Azetidin-3-yl)-3-(butylamino)propan-1-ol
Uniqueness
3-(Azetidin-3-yl)-3-(ethylamino)propan-1-ol is unique due to its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C8H18N2O/c1-2-10-8(3-4-11)7-5-9-6-7/h7-11H,2-6H2,1H3 |
InChI Key |
ZUOTTXCGLZTQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


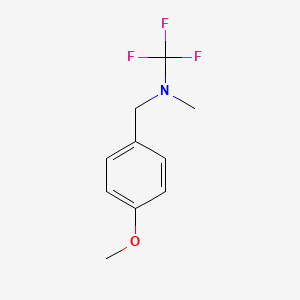
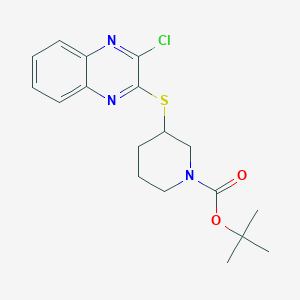
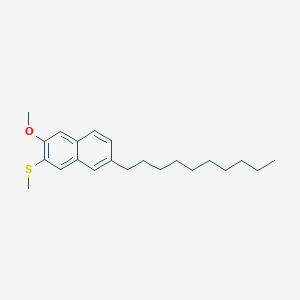
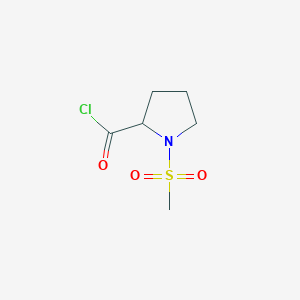
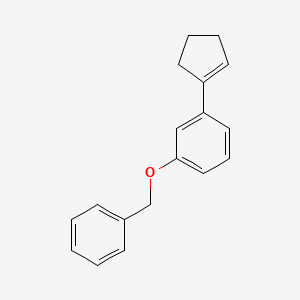
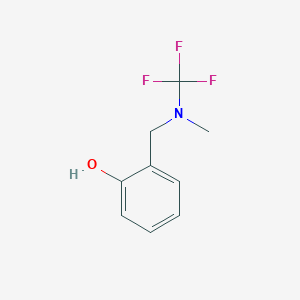
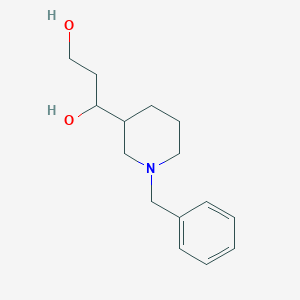

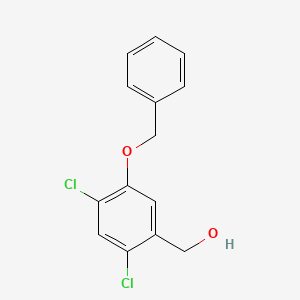
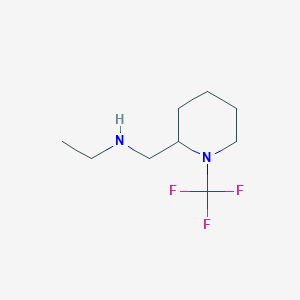

![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
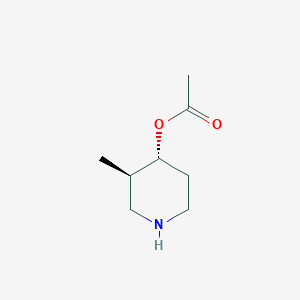
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
